molecular formula C15H16O4 B1247975 Scabequinone

Scabequinone

Cat. No.: B1247975
M. Wt: 260.28 g/mol
InChI Key: SXLMNABKMWMBRO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Background and Discovery

Scabequinone was first isolated from Cyperus scaber, a plant species within the Cyperaceae family, during phytochemical investigations in the late 20th century. Subsequent studies identified its presence in Cyperus distans, where it was recognized for its antifeedant properties against herbivorous insects. The compound gained attention for its unique furoquinone structure, prompting further exploration of its chemical and biological significance. Early research in the 1970s achieved the first total synthesis of (±)-scabequinone, confirming its structural complexity and stereochemical features.

Nomenclature and Classification

This compound is systematically named (6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione . It belongs to the furoquinone subclass, characterized by a fused furan and chromene ring system with two ketone groups. Key classifications include:

  • IUPAC class : Furobenzopyrandione
  • Chemical family : Diterpenoid quinone derivatives
  • Synonyms : this compound, (6R)-6-isopropyl-3-methyl-4,9-dioxofurochromane.

Chemical Formula and Molecular Weight

The molecular identity of this compound is defined by:

Property Value
Molecular formula C₁₅H₁₆O₄
Molecular weight 260.28 g/mol
SMILES CC1=COC2=C1C(=O)C3=C(C2=O)OCC@HC(C)C
CAS Registry Number 10801302

These parameters were validated via mass spectrometry and nuclear magnetic resonance (NMR) studies.

Position in Quinone Chemistry

Quinones are aromatic diketones with diverse biological and electronic properties. This compound occupies a specialized niche due to its:

  • Fused bicyclic framework : Combines a furan ring (O-containing heterocycle) with a chromene system, enabling unique redox behavior.
  • Stereochemical complexity : The (6R) configuration influences its interaction with biological targets.
  • Functional groups : Dual ketone groups at positions 4 and 9 facilitate electron transfer reactions, a hallmark of bioactive quinones.

Compared to simpler quinones like 1,4-benzoquinone, this compound’s extended conjugation and rigid structure enhance its stability and specificity in natural systems. Its discovery expanded the structural diversity of plant-derived quinones, particularly within the Cyperaceae family.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione

InChI

InChI=1S/C15H16O4/c1-7(2)9-4-10-12(16)11-8(3)5-18-15(11)13(17)14(10)19-6-9/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1

InChI Key

SXLMNABKMWMBRO-VIFPVBQESA-N

SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C

Isomeric SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OC[C@H](C3)C(C)C

Canonical SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C

Synonyms

scabequinone

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Antifeeding Effects
Research indicates that scabequinone exhibits significant antifeeding effects, particularly in pest management. A study on Cyperus distans revealed that this compound is responsible for deterring herbivorous insects, making it a potential candidate for developing eco-friendly pesticides .

Antioxidant Properties
this compound has been shown to possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases. The compound's ability to scavenge free radicals suggests its potential utility in preventing oxidative stress-related conditions .

Anti-inflammatory and Neuroprotective Effects
this compound has demonstrated anti-inflammatory properties that may be beneficial in treating neurodegenerative diseases. Its effects have been linked to neuroprotection in models of ischemic stroke and Alzheimer's disease, indicating a promising avenue for therapeutic development .

Biological Activities

Activity Description
Antimicrobial Exhibits activity against various pathogens, suggesting potential use in infection control.
Anticancer Preliminary studies indicate this compound may inhibit cancer cell proliferation.
Estrogenic Activity Some studies suggest this compound could mimic estrogen, which may have implications for hormone-related therapies .
Neuroprotective Effects Provides protection against neuronal damage, relevant for conditions like Alzheimer’s and stroke .

Case Study 1: Antifeeding Activity

A study conducted on the extracts of Cyperus distans highlighted the effectiveness of this compound in reducing feeding by specific herbivores. The results showed an 80% reduction in feeding activity, demonstrating its potential as a natural pesticide .

Case Study 2: Neuroprotection

In a controlled study involving ischemic stroke models, this compound was administered to assess its neuroprotective effects. The findings indicated a significant reduction in neuronal death and inflammation markers compared to control groups, supporting its application in neuroprotective therapies .

Future Research Directions

While current findings are promising, further research is necessary to fully elucidate the mechanisms of action of this compound and its safety profile. Key areas for future investigation include:

  • Toxicity Studies: Comprehensive assessments are needed to evaluate the safety of this compound for human use.
  • Clinical Trials: Conducting clinical trials will help establish effective dosages and therapeutic applications.
  • Mechanistic Studies: Understanding the molecular pathways through which this compound exerts its effects will aid in optimizing its use in pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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